N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide
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Overview
Description
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide: is a synthetic organic compound with the molecular formula C22H18N2O2 It is characterized by the presence of a quinoline ring and a naphthalene moiety connected through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide typically involves the following steps:
Formation of the Ethoxy Linker: The reaction begins with the preparation of 2-(2-naphthalen-1-yloxy)ethanol. This is achieved by reacting 2-naphthol with ethylene oxide in the presence of a base such as potassium hydroxide.
Coupling with Quinoline-2-carboxylic Acid: The next step involves the coupling of 2-(2-naphthalen-1-yloxy)ethanol with quinoline-2-carboxylic acid. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide can undergo oxidation reactions, particularly at the naphthalene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group in the quinoline ring.
Substitution: The compound can participate in substitution reactions, especially at the quinoline ring. Electrophilic substitution can be facilitated using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-carboxamide derivatives with reduced carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the quinoline ring.
Scientific Research Applications
Chemistry: N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is also explored for its applications in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- N-(2-hydroxyphenyl)quinoline-2-carboxamide
- N-cycloheptylquinoline-2-carboxamide
- N-cyclohexylquinoline-2-carboxamide
- N-(2-phenylethyl)quinoline-2-carboxamide
Comparison: N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties This differentiates it from other quinoline-2-carboxamide derivatives, which may have different substituents such as hydroxyphenyl, cycloheptyl, or phenylethyl groups
Properties
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(20-13-12-17-7-2-4-10-19(17)24-20)23-14-15-26-21-11-5-8-16-6-1-3-9-18(16)21/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISGGVCHXTZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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